molecular formula C8H18ClN B2783795 1-Ethylcyclohexanamine hydrochloride CAS No. 90226-26-9

1-Ethylcyclohexanamine hydrochloride

Cat. No.: B2783795
CAS No.: 90226-26-9
M. Wt: 163.69
InChI Key: FZVNOAJMCXYYPH-UHFFFAOYSA-N
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Description

1-Ethylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of cyclohexanamine, where an ethyl group is attached to the nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclohexanamine hydrochloride can be synthesized through the alkylation of cyclohexanamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl halide to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted cyclohexanamines.

Scientific Research Applications

1-Ethylcyclohexanamine hydrochloride is utilized in a wide range of scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of amine receptors and their interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as amine receptors. The compound can modulate the activity of these receptors, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexanamine: The parent compound without the ethyl group.

    N-Methylcyclohexanamine: A similar compound where a methyl group is attached to the nitrogen atom.

    N-Ethylcyclohexylamine: Another derivative with the ethyl group attached to the cyclohexyl ring.

Uniqueness: 1-Ethylcyclohexanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the ethyl group on the nitrogen atom influences its reactivity and interaction with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

1-ethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-8(9)6-4-3-5-7-8;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVNOAJMCXYYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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